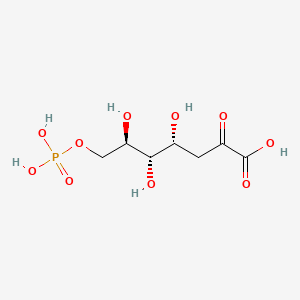
1,2-Chrysenediol
Vue d'ensemble
Description
1,2-Chrysenediol, also known as 1,2-dihydroxybenzene, is a versatile organic compound with a wide range of applications in the scientific community. 1,2-Chrysenediol is a colorless and odorless solid that is soluble in water and organic solvents, and is used as a starting material for the synthesis of many other organic compounds. Its uses range from being an intermediate in the synthesis of pharmaceuticals, dyes, and polymers, to being a useful reagent in biochemical and physiological studies.
Applications De Recherche Scientifique
Lithium Batteries : Lithium benzenedithiolate, closely related to 1,2-Chrysenediol, has been identified as a potential high-capacity organic cathode material for rechargeable lithium batteries. Its specific capacity and performance in lithium batteries are promising (Li et al., 2019).
Molecular Electronics : In molecular electronics, benzenedithiol, which shares structural similarities with 1,2-Chrysenediol, demonstrates unique electrical and mechanical properties when used in molecular junctions (Bruot et al., 2011).
Photodegradation of Polycyclic Aromatic Hydrocarbons : Research has shown that the photodegradation of chrysene, a polycyclic aromatic hydrocarbon, is enhanced in the presence of smectite clay and salinity. This could have implications for environmental remediation and understanding the fate of PAHs in natural environments (Kong & Ferry, 2003).
Natural Products and Pharmaceutical Agents : The 1,2-diamine motif, found in compounds like 1,2-Chrysenediol, is prevalent in many natural products with biological activity. Its synthetic pathways, including metal-catalysed diamination reactions, are of great interest for developing new drugs and understanding biological processes (Cardona & Goti, 2009).
Secondary Organic Aerosol Formation : Catechol, another compound related to 1,2-Chrysenediol, is a significant precursor in secondary organic aerosol formation. Understanding its oxidation mechanisms in the atmosphere can enhance our knowledge of air quality and pollution control strategies (Finewax et al., 2018).
Organic Synthesis and Polymer Modification : The thiol-ene modification of 1,2-polybutadiene using UV light, involving structural elements similar to 1,2-Chrysenediol, is a significant development in polymer chemistry. This has applications in creating biohybrid materials and enhancing polymer properties (Brummelhuis et al., 2008).
Chemical Catalysis : The synthesis and properties of silicon and other metal compounds containing 1,2-benzenediolato groups (structurally related to 1,2-Chrysenediol) demonstrate their potential in catalysis and organic synthesis (Chuit et al., 1996).
Health and Environmental Studies : The study of phthalates, which include diesters of 1,2-benzenedicarboxylic acid, provides critical insights into their health effects and environmental impact. This research is vital for public health and environmental policy (Hauser & Calafat, 2005).
Propriétés
IUPAC Name |
chrysene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHBHRWGGYLFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276217 | |
| Record name | 1,2-Chrysenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Chrysenediol | |
CAS RN |
138142-87-7 | |
| Record name | 1,2-Chrysenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



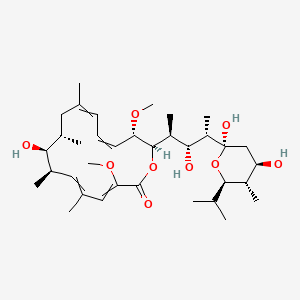

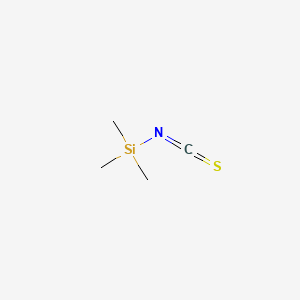
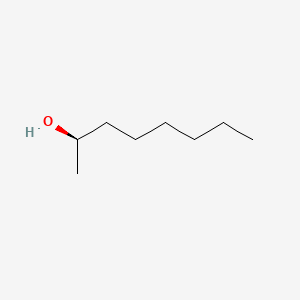
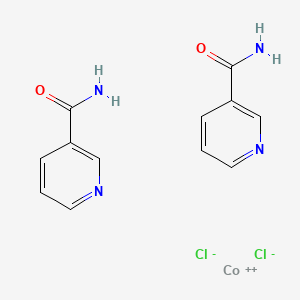
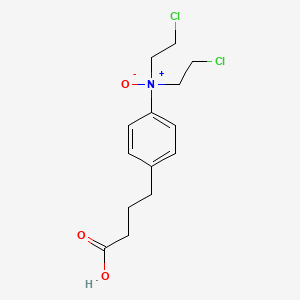
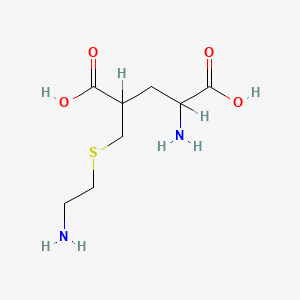
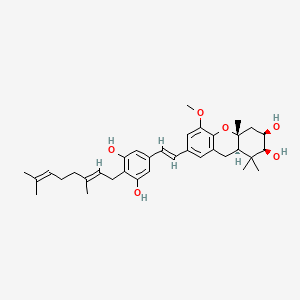
![N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide](/img/structure/B1198670.png)
![6,7-Dimethoxy-2-[[2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]thio]-3-quinolinecarbonitrile](/img/structure/B1198673.png)
![1-(2-Methoxyphenyl)-4-[(4-methylphenyl)-(1-propan-2-yl-5-tetrazolyl)methyl]piperazine](/img/structure/B1198676.png)
![5-[(2-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1198677.png)
![2'-Amino-5',6'-dimethoxy-1'-spiro[cyclopentane-1,3'-indene]carbonitrile](/img/structure/B1198678.png)
